2-Amino-5-(2-methoxyethoxy)benzaldehyde
Description
2-Amino-5-(2-methoxyethoxy)benzaldehyde (CAS: [insert if available]) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with an amino group at the ortho position (C2) and a 2-methoxyethoxy group at the para position (C5). This compound’s structure combines electron-donating substituents (amino and methoxyethoxy groups) with the reactive aldehyde moiety, making it a versatile intermediate in medicinal chemistry and materials science.
The methoxyethoxy group enhances solubility in polar solvents compared to simpler alkoxy substituents, while the amino group facilitates hydrogen bonding and coordination with biological targets.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-5-(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-13-4-5-14-9-2-3-10(11)8(6-9)7-12/h2-3,6-7H,4-5,11H2,1H3 |
InChI Key |
OXHHNSWXQMWJJN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The table below compares key structural and functional differences between 2-Amino-5-(2-methoxyethoxy)benzaldehyde and analogous compounds:
Key Observations :
- Electron-Donating vs. Bulky Groups : The methoxyethoxy group in the target compound provides balanced electron-donating effects and moderate steric bulk, contrasting with the strongly electron-withdrawing fluorostyryl group in chalcone hybrids and the highly hydrophobic tert-butyl group .
- Functional Group Impact: The aldehyde group in the target compound enables nucleophilic additions (e.g., Schiff base formation), whereas the thiol group in 2-Amino-5-ethoxy benzenethiol favors redox reactions or metal coordination .
Physicochemical Properties
- Solubility : The methoxyethoxy group improves aqueous solubility relative to tert-butyl or simple alkoxy groups, critical for drug delivery .
- Melting Points: While the target compound’s melting point is unreported, 2-Amino-5-ethoxy benzenethiol melts at 105°C, suggesting that larger substituents (e.g., methoxyethoxy) may lower melting points due to reduced crystallinity .
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